REACTION_SMILES
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[Al+3:20].[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[C:11](=[O:13])[NH:10][CH2:9][CH2:8]2.[H-:19].[H-:22].[H-:23].[H-:24].[Li+:21].[Na+:26].[OH-:25].[OH2:27]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[CH2:11][NH:10][CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1C(=O)NCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c1CNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |